molecular formula C11H14N2O B1486840 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol CAS No. 2097969-02-1

6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol

Cat. No. B1486840
M. Wt: 190.24 g/mol
InChI Key: SHLYJZQZBFQZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a but-3-en-1-yl group, and a cyclopropyl group . The exact 3D structure would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic substitution or nucleophilic addition . The presence of the but-3-en-1-yl group could also allow for reactions typical of alkenes, such as addition or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and stereochemistry. Generally, pyrimidine derivatives are polar and can form hydrogen bonds, which could affect their solubility and reactivity .

Scientific Research Applications

Phosphomolybdic Acid Promoted Synthesis

One study described the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, showcasing an efficient method for producing derivatives with potential biological applications (P. S. Reddy et al., 2014).

Histamine H4 Receptor Ligands

Another research focused on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor, indicating the compound's potential in developing anti-inflammatory and antinociceptive agents (R. Altenbach et al., 2008).

Antimicrobial and Antioxidant Activities

A study on the condensation reaction between 2-acetylpyridine and 2-formylpyridine produced compounds with moderate antifungal activity, highlighting their potential application in antibacterial and antifungal areas (R. Rusnac et al., 2020).

Environmentally Friendly Synthesis

Research into multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines demonstrated their antimicrobial activity against pathogenic bacteria and fungi, using green chemical techniques for synthesis (Ragini Gupta et al., 2014).

Dimerization of Ureidopyrimidones

A study illustrated the strong dimerization capability of 6-Methyl-2-butylureidopyrimidone via hydrogen bonding, suggesting its utility as a building block in supramolecular chemistry (F. H. Beijer et al., 1998).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrimidine derivatives is a rich field with potential applications in medicinal chemistry and drug discovery . This specific compound, “6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol”, could be of interest for future research.

properties

IUPAC Name

4-but-3-enyl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-9-7-10(14)13-11(12-9)8-5-6-8/h2,7-8H,1,3-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYJZQZBFQZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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